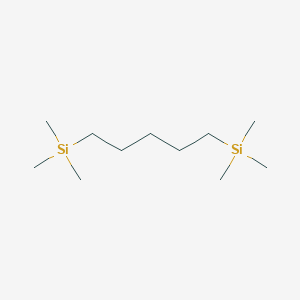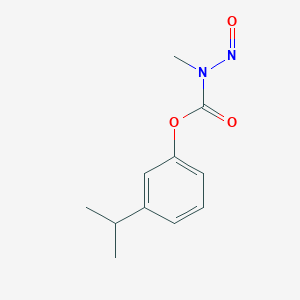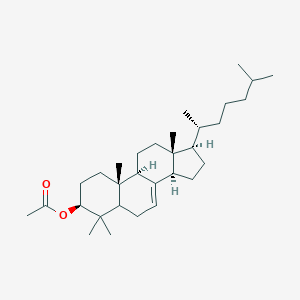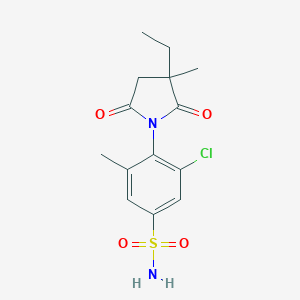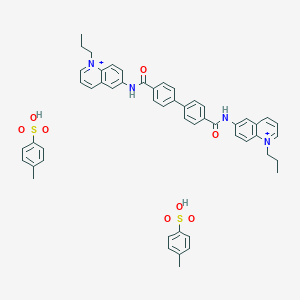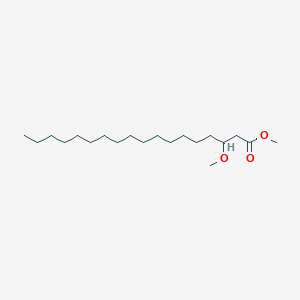![molecular formula C21H19NO5 B100469 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-01-7](/img/structure/B100469.png)
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, also known as ETDQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. ETDQ belongs to the class of dibenzoquinoline derivatives, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways involved in the growth and survival of cells. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it effective against a wide range of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential therapeutic properties, making it a promising candidate for the development of new drugs. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Orientations Futures
There are several future directions for research on 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One area of research could focus on the development of new drugs based on the structure of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of improving its therapeutic properties and reducing its toxicity. Another area of research could focus on the mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of understanding its biological activities at the molecular level. Additionally, further studies could be conducted to investigate the potential use of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in the treatment of infectious diseases, such as bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the condensation of 2-ethoxy-1-naphthylamine and 2,3,4-trimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction is carried out at a temperature of 100°C for several hours, followed by the addition of water to the reaction mixture. The crude product is then purified by recrystallization to obtain pure 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one.
Applications De Recherche Scientifique
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, as it has been found to inhibit the production of inflammatory cytokines. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
15358-01-7 |
|---|---|
Nom du produit |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-ethoxy-5,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-9-12-13(10-14(15)24-2)20(23)19-17-11(6-7-22-19)8-16(25-3)21(26-4)18(12)17/h6-10H,5H2,1-4H3 |
Clé InChI |
ANPHOVYHXGXALX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
SMILES canonique |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
Synonymes |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



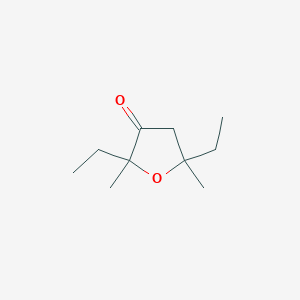

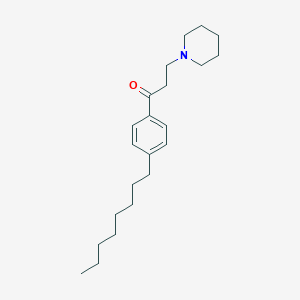

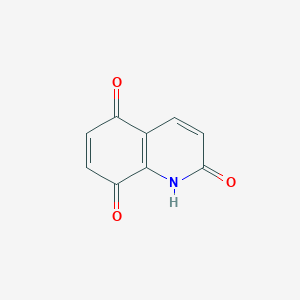
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
